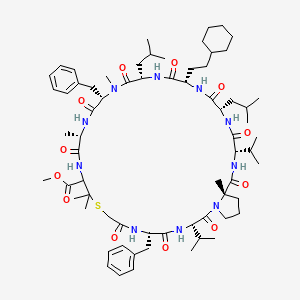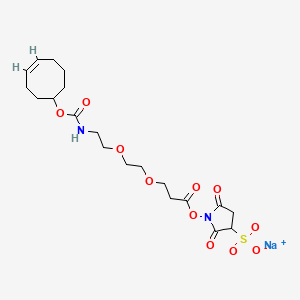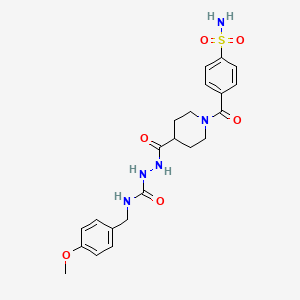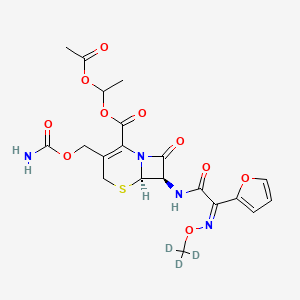
Cefuroxime Axetil-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefuroxime Axetil-d3 is a deuterated form of Cefuroxime Axetil, a second-generation cephalosporin antibiotic. This compound is used primarily for its enhanced stability and pharmacokinetic properties. It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable agent in the treatment of various bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cefuroxime Axetil-d3 involves the incorporation of deuterium atoms into the Cefuroxime Axetil molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves:
Deuteration: Introduction of deuterium into the precursor molecules.
Esterification: Formation of the axetil ester group to enhance lipophilicity and absorption.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization and filtration to obtain the pure compound.
Quality Control: Rigorous testing to ensure the deuterated compound meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions: Cefuroxime Axetil-d3 undergoes several types of chemical reactions, including:
Hydrolysis: Conversion of the axetil ester to the active Cefuroxime form.
Oxidation and Reduction: Though less common, these reactions can occur under specific conditions.
Substitution Reactions: Involving the replacement of functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with mild acids or bases.
Oxidation: Requires oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products Formed:
Cefuroxime: The active antibiotic form after hydrolysis.
Deuterated By-products: Depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cefuroxime Axetil-d3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of deuteration on pharmacokinetics and stability.
Biology: Investigated for its interactions with bacterial cell walls and resistance mechanisms.
Medicine: Applied in the development of new antibiotics and treatment protocols for bacterial infections.
Industry: Utilized in the formulation of stable and effective pharmaceutical products.
Mecanismo De Acción
Cefuroxime Axetil-d3 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening and eventual lysis of the bacterial cell wall, resulting in bacterial death.
Comparación Con Compuestos Similares
Cefuroxime Axetil: The non-deuterated form with similar antibacterial properties.
Cefotaxime: Another second-generation cephalosporin with a broader spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness: Cefuroxime Axetil-d3 is unique due to its deuterated structure, which provides enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable compound for both research and clinical applications.
Propiedades
Fórmula molecular |
C20H22N4O10S |
|---|---|
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,18-/m1/s1/i3D3 |
Clave InChI |
KEJCWVGMRLCZQQ-DJOOGFTASA-N |
SMILES isomérico |
[2H]C([2H])([2H])O/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OC(C)OC(=O)C |
SMILES canónico |
CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


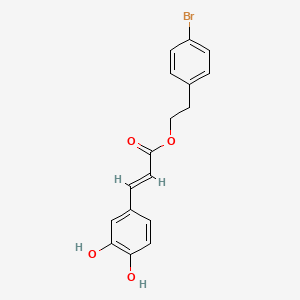
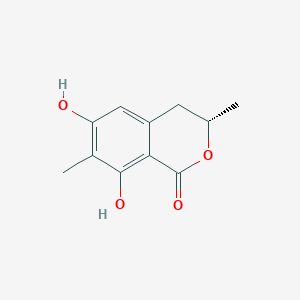
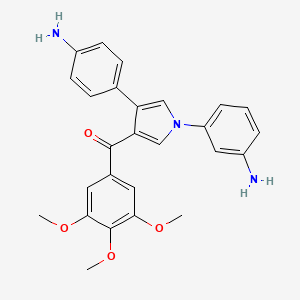
![Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc](/img/structure/B12409430.png)
![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)
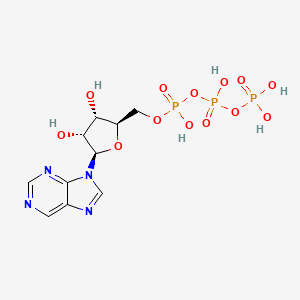


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)
